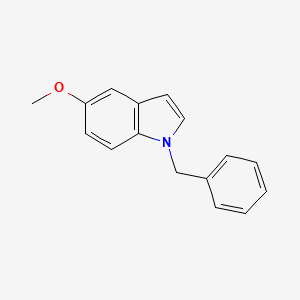

1-Benzyl-5-methoxy-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-18-15-7-8-16-14(11-15)9-10-17(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMUZIXDYHMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294007 | |

| Record name | 1-benzyl-5-methoxy-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-21-1 | |

| Record name | 5-Methoxy-1-(phenylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 93409 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-5-methoxy-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Methoxy 1h Indole and Its Analogues

N-Functionalization Strategies

The introduction of a benzyl (B1604629) group at the nitrogen atom of the indole (B1671886) ring is a critical step in the synthesis of the target compound. This transformation, known as N-functionalization, can be achieved through several methods.

Direct N-Benzylation Procedures for Indole Scaffolds

Direct N-benzylation involves the reaction of a pre-formed indole, in this case, 5-methoxy-1H-indole, with a benzylating agent. A common and effective method is the alkylation of 5-methoxyindole (B15748) with benzyl bromide in the presence of a base. For instance, using sodium hydride (NaH) in a solvent like dimethylformamide (DMF) can yield 1-benzyl-5-methoxy-1H-indole. Another base that can be employed is potassium hydroxide.

The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases like NaH are often used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily attacks the benzyl halide.

A new approach for the synthesis of 5-alkoxytryptamine derivatives involves the synthesis of a bicyclic skeleton followed by aromatization, which has been used to prepare methyl this compound-3-acetate. acs.org

Catalytic Approaches in N-Substitution Reactions

Catalytic methods offer milder and often more efficient alternatives to traditional N-alkylation procedures. These can involve transition metal catalysts or organocatalysts.

For N-benzylation, catalytic systems can facilitate the reaction under less harsh conditions. For example, methods have been developed for the palladium-catalyzed decarboxylative C3-benzylation of indoles starting from N-Cbz protected precursors. acs.org While this method focuses on C3 functionalization, it highlights the use of palladium catalysis in manipulating indole structures.

Furthermore, a Pt-loaded HBEA (H+-exchanged BEA zeolite) has been identified as an effective and reusable heterogeneous catalyst for the regioselective N-alkylation of indoles with benzylic alcohols. rsc.org This "borrowing-hydrogen" methodology provides an additive-free and green approach to N-substitution. rsc.org The use of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dibenzyl carbonate as the benzylating agent also presents an efficient method for N-benzylation of indoles. google.com

Functionalization of the Indole Core at Specific Positions (e.g., C-2, C-3, C-5)

Beyond N-functionalization, the indole core can be further modified at various carbon positions to generate a diverse range of analogues. The electronic properties of the indole ring, particularly the electron-rich nature of the pyrrole (B145914) moiety, dictate its reactivity towards different reagents.

Electrophilic Substitution Reactions (e.g., C-3 Benzylation, Acylation)

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. rjptonline.org

C-3 Benzylation: While N-benzylation is the primary focus for the synthesis of the title compound, C3-benzylation is a common reaction for other indole analogues. Molecular iodine has been used as a catalyst for the selective C-3 benzylation of indoles with benzylic alcohols under metal- and base-free conditions. acs.org

Acylation: Acylation reactions, such as the Vilsmeier-Haack reaction, can introduce an acyl group at the C3 position. For instance, reacting an indole with phosphorus oxychloride and dimethylformamide introduces a formyl group. This can then be a handle for further transformations. Direct C-2 acylation of indoles has also been achieved using toluene (B28343) derivatives via palladium-catalyzed dual C-H or N-H functionalization. nih.gov

The presence of the methoxy (B1213986) group at the C5 position, being an electron-donating group, further activates the indole ring towards electrophilic attack.

Nucleophilic Additions and Substitutions

While electrophilic substitution at C3 is predominant, nucleophilic additions to the indole ring are also possible, often requiring activation of the indole nucleus. acs.org For example, the formation of an indolium ion under acidic conditions can facilitate nucleophilic attack at the C2 position. acs.orgnih.gov

Base-catalyzed nucleophilic addition of indoles to vinylene carbonate has been shown to produce 4-indolyl-1,3-dioxolanones, demonstrating a method for N-functionalization through nucleophilic addition. mdpi.comresearchgate.net

Reductive and Oxidative Transformations of Indole Moieties

Reductive and oxidative processes can be employed to modify the indole core and its substituents.

Reduction: The reduction of a nitro group, if present on the indole ring, to an amine is a common transformation. For instance, the synthesis of indoles from ortho-nitrostyrenes involves a reductive cyclization. rsc.org

Oxidation: The methoxy group on the indole ring can be oxidized to an aldehyde or a carboxylic acid. Oxidative coupling reactions have also been utilized to synthesize complex indoline (B122111) alkaloids from indole precursors. acs.org Furthermore, the oxidation of the indole nitrogen can lead to an "umpolung" of reactivity, making the C3 position electrophilic and susceptible to nucleophilic attack. acs.org

Convergent and Divergent Synthetic Pathways to Access Complex Derivatives

The synthesis of complex molecules based on the this compound scaffold often employs convergent and divergent strategies to efficiently build molecular diversity. These approaches allow for the late-stage introduction of various functional groups, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for complex structures as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence. For instance, a convergent strategy for a complex derivative of this compound might involve the separate synthesis of the functionalized indole core and a complex side chain, followed by a cross-coupling reaction to join them.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different products. This is a powerful strategy for creating a library of related compounds from a single starting material. For example, the intermediate this compound can be subjected to various electrophilic substitution reactions at the C3 position to introduce a range of substituents.

Research has demonstrated the utility of these strategies in generating diverse indole derivatives. For instance, a divergent approach can be seen in the synthesis of various glyoxylamide derivatives starting from this compound. nih.gov The indole is first reacted with oxalyl chloride to form the acyl chloride intermediate, which is then reacted with a variety of amines to produce a library of glyoxylamides. nih.gov

Similarly, convergent approaches have been employed in the synthesis of complex indole alkaloids. While not directly focused on this compound, the principles are transferable. For example, the total synthesis of certain alkaloids has utilized the Fischer indole synthesis in a convergent manner, where a complex hydrazine (B178648) component is reacted with a suitable ketone to form the indole ring late in the synthetic sequence. rsc.org

The following table summarizes examples of convergent and divergent synthetic pathways leading to derivatives of this compound and its analogues.

| Strategy | Starting Material(s) | Key Reaction(s) | Product Type | Reference(s) |

| Divergent | This compound | Acylation with oxalyl chloride followed by amidation | 2-(1-Benzyl-5-methoxy-1H-indol-3-yl)glyoxylamides | nih.gov |

| Divergent | 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | Palladium-catalyzed cross-coupling reactions | C3-alkenylated and C3-alkynylated indole-2-carbonitriles | nih.govmdpi.com |

| Convergent | 5-Methoxy-1H-indole and Benzyl bromide | N-alkylation | This compound | |

| Convergent | 1-(Indol-3-yl)-1-arylbut-3-yn-2-ols | Iodo-cycloisomerization | 3-Iodocarbazoles | nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound and its derivatives is no exception, with researchers exploring more sustainable and efficient methods.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. The Fe(III)-catalyzed bicyclization of yne-allenones with indoles to produce 3-indolyl cyclobutarenes is an example of a highly atom-economic reaction. frontiersin.org

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The development of nickel-catalyzed C3-alkylation of indoles with alcohols, employing a "borrowing hydrogen" strategy, is a prime example of a greener alternative to traditional alkylation methods that often use stoichiometric amounts of strong bases and alkyl halides. rsc.org Similarly, molecular iodine has been used as a catalyst for the C-3 benzylation of indoles with benzylic alcohols, offering a greener approach to benzylated indoles. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is crucial. Research into the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols to form 3-iodocarbazoles highlights the use of ethyl acetate (B1210297) (AcOEt) as a greener solvent. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of room-temperature palladium(II)-catalyzed direct 2-arylation of indoles demonstrates a move towards more energy-efficient syntheses. lookchem.com

The following table outlines the application of green chemistry principles in the synthesis of this compound and its analogues.

| Green Chemistry Principle | Synthetic Method | Advantages | Reference(s) |

| Catalysis | Nickel-catalyzed C3-alkylation of indoles with alcohols | Avoids stoichiometric use of strong bases and alkyl halides. | rsc.org |

| Catalysis | Molecular iodine-catalyzed C-3 benzylation of indoles | Uses a less toxic and more environmentally benign catalyst. | acs.org |

| Atom Economy | Fe(III)-catalyzed bicyclization of yne-allenones with indoles | High efficiency in incorporating starting material atoms into the product. | frontiersin.org |

| Safer Solvents/Reaction Conditions | Iodo-cycloisomerization in ethyl acetate at room temperature | Use of a greener solvent and mild reaction conditions. | nih.gov |

| Energy Efficiency | Room-temperature palladium(II)-catalyzed direct 2-arylation of indoles | Reduces energy consumption compared to high-temperature reactions. | lookchem.com |

The continuous development of synthetic methodologies guided by the principles of convergent/divergent synthesis and green chemistry will undoubtedly lead to more efficient, sustainable, and versatile routes to this compound and its complex derivatives, paving the way for further exploration of their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Methoxy 1h Indole

Reactivity of the Indole (B1671886) Nucleus towards Electrophilic and Nucleophilic Reagents

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The presence of the electron-donating methoxy (B1213986) group at the 5-position further enhances the electron density of the ring, particularly at the C3, C4, and C6 positions, thereby increasing its reactivity towards electrophiles.

Electrophilic Substitution:

Due to the electronic properties of the indole nucleus, electrophilic substitution is a common reaction pathway. The regioselectivity of these reactions is influenced by both the inherent nature of the indole ring and the substituents present. For 1-benzyl-5-methoxy-1H-indole, the C3 position is generally the most favored site for electrophilic attack, a characteristic feature of many indole derivatives. However, if the C3 position is already substituted, reactions can occur at other positions, such as C2.

Common electrophilic substitution reactions that indole derivatives undergo include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the indole ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

Molecular iodine has been utilized as a green and efficient catalyst for the C-3 benzylation of indoles with benzylic alcohols, demonstrating the susceptibility of the C3 position to electrophilic attack. acs.org In cases where the C3 position is occupied, functionalization can be directed to the C2 position. acs.org Palladium-catalyzed C3-benzylation of indoles has also been developed as a general method for regioselective functionalization. nih.gov

Nucleophilic Substitution:

The indole nucleus itself is generally unreactive towards nucleophilic substitution under standard conditions due to its electron-rich nature. However, nucleophilic substitution can be facilitated on indole derivatives that have been appropriately functionalized with electron-withdrawing groups. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions with a variety of nucleophiles at the C2 position. nii.ac.jp While this compound lacks such strong electron-withdrawing groups, this highlights the potential for nucleophilic attack if the indole ring is suitably modified.

Transformations Involving the Methoxy Group and its Derivatives (e.g., Demethylation)

The methoxy group at the 5-position is a key functional group that can undergo several transformations, with demethylation being a prominent example.

Demethylation:

Demethylation of the methoxy group to the corresponding hydroxyl group (a phenol) is a common transformation in the chemistry of methoxy-substituted indoles. This reaction is typically achieved using strong acids or Lewis acids. The resulting 5-hydroxyindole (B134679) derivative can then serve as a precursor for a variety of other functionalizations. The synthesis of bioactive 2-arylindoles has been achieved through a domino reaction involving the displacement of a methoxy group via an SNAr mechanism, indicating that under specific conditions, the methoxy group can act as a leaving group. nsf.gov

| Reaction | Reagents | Product |

| Demethylation | BBr₃, AlCl₃, HBr | 1-Benzyl-1H-indol-5-ol |

This table is illustrative of typical demethylation reactions for methoxy-substituted aromatics.

Chemical Modifications and Transformations of the N-Benzyl Moiety

The N-benzyl group in this compound serves primarily as a protecting group for the indole nitrogen. However, it can also be a site for chemical modification or be removed entirely.

Debenzylation:

The removal of the N-benzyl group, or debenzylation, is a crucial step in many synthetic routes to access N-unsubstituted indoles. This transformation can be accomplished through various methods, including:

Catalytic Hydrogenolysis: This is a common and often mild method involving a palladium catalyst (e.g., Pd/C) and a source of hydrogen. The use of niobic acid-on-carbon has been shown to facilitate this process. acs.org

Chemical Reduction: Using reducing agents like sodium in liquid ammonia.

Acid-Catalyzed Cleavage: Strong acids such as aluminum chloride in benzene (B151609) have been employed for the debenzylation of N-benzylindoles. acs.orgnih.gov

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Debenzylation Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | Mild conditions, catalyst is reusable. acs.org |

| Acid-Catalyzed Cleavage | AlCl₃, Benzene | Effective but can be harsh. acs.orgnih.gov |

Reactivity of the Benzyl (B1604629) Group:

The benzyl group itself can undergo reactions typical of benzene derivatives, such as electrophilic aromatic substitution on the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl group attached to the ring. Furthermore, the benzylic protons are susceptible to radical halogenation.

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms involving this compound are generally consistent with those of other substituted indoles.

Electrophilic Substitution Mechanism:

Electrophilic substitution on the indole ring proceeds via a mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack of an electrophile at the C3 position of this compound leads to a carbocation that is well-stabilized by resonance, involving the lone pair of electrons on the nitrogen atom. The subsequent loss of a proton restores the aromaticity of the indole ring.

Debenzylation Mechanism:

The mechanism of debenzylation varies with the method employed.

Catalytic Hydrogenolysis: This involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the deprotected indole and toluene (B28343).

Acid-Catalyzed Cleavage: With a Lewis acid like AlCl₃, the mechanism likely involves coordination of the Lewis acid to the indole nitrogen or the benzyl group, weakening the C-N bond and facilitating its cleavage.

Intermediate Characterization:

The characterization of reaction intermediates is often challenging due to their transient nature. However, modern spectroscopic techniques such as NMR and mass spectrometry, combined with computational studies, can provide insights into the structure and stability of these species. For example, in palladium-catalyzed reactions, intermediates involving palladium complexes with the indole substrate can be proposed and studied. nih.gov Similarly, the formation of carbocation intermediates in electrophilic substitution reactions can be inferred from the regioselectivity of the products and supported by theoretical calculations.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Methoxy 1h Indole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 1-Benzyl-5-methoxy-1H-indole. Through one- and two-dimensional experiments, the chemical environment of each proton and carbon nucleus can be mapped.

The ¹H NMR spectrum of this compound provides key information about the number and type of protons present. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on aromatic rings are deshielded and appear downfield, typically in the range of 6.5-8.0 ppm. oregonstate.edu

The spectrum is characterized by distinct signals corresponding to the protons of the 5-methoxy-indole core and the N-benzyl group.

Indole (B1671886) Ring Protons: The indole moiety presents a unique set of signals. H4, being adjacent to the electron-donating methoxy (B1213986) group, is expected to show a signal around 6.8-6.9 ppm. H6 and H7 will also appear in the aromatic region, with their exact shifts influenced by their position relative to the methoxy and benzyl (B1604629) groups. The protons at positions 2 and 3 of the indole ring typically appear as doublets.

Methoxy Group Protons: The three protons of the methoxy (-OCH₃) group are chemically equivalent and appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. rsc.orgrsc.org

Benzyl Group Protons: The five protons of the phenyl ring on the benzyl substituent will appear as a multiplet in the aromatic region, generally between 7.2 and 7.4 ppm. The two protons of the methylene (B1212753) (-CH₂-) bridge connecting the benzyl group to the indole nitrogen are deshielded and appear as a singlet around 5.1-5.5 ppm. ugm.ac.id

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H2 | ~6.5 | d |

| Indole H3 | ~7.1 | d |

| Indole H4 | ~7.2 | d |

| Indole H6 | ~6.8-6.9 | dd |

| Indole H7 | ~7.0 | d |

| -OCH₃ | ~3.8-3.9 | s |

| -CH₂- (Benzylic) | ~5.1-5.5 | s |

| Benzyl Ar-H | ~7.2-7.4 | m |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling, resulting in a series of singlet peaks, one for each chemically distinct carbon atom.

Indole Ring Carbons: The carbon atoms of the indole ring resonate in the aromatic region (100-140 ppm). The carbon atom C5, attached to the electron-donating methoxy group, is shielded and appears around 154 ppm. wiley-vch.de The other indole carbons (C2, C3, C3a, C4, C6, C7, C7a) will have distinct signals in the aromatic region. mdpi.com

Methoxy Carbon: The carbon of the methoxy group typically appears upfield, around 55-56 ppm. rsc.org

Benzyl Group Carbons: The benzylic methylene carbon (-CH₂) resonates around 50 ppm. The carbons of the phenyl ring appear in the aromatic region (126-140 ppm), with the ipso-carbon (the one attached to the methylene group) appearing around 137 ppm. ugm.ac.id

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C2 | ~128 |

| Indole C3 | ~102 |

| Indole C3a | ~129 |

| Indole C4 | ~112 |

| Indole C5 | ~154 |

| Indole C6 | ~113 |

| Indole C7 | ~101 |

| Indole C7a | ~132 |

| -OCH₃ | ~56 |

| -CH₂- (Benzylic) | ~50 |

| Benzyl C-ipso | ~137 |

| Benzyl C-ortho, C-meta, C-para | ~126-129 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals by revealing through-bond correlations. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the indole ring (e.g., H6 and H7) and within the benzyl ring's aromatic system. This helps to piece together the individual spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ugm.ac.id For example, the singlet at ~3.8 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~56 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group. Similarly, each aromatic proton would be correlated to its corresponding carbon atom. researchgate.net

A cross-peak between the benzylic methylene protons (~5.2 ppm) and the indole carbons C2 and C7a, definitively proving the attachment of the benzyl group to the indole nitrogen at position 1.

Correlations between the methoxy protons (~3.8 ppm) and the indole carbon C5 (~154 ppm), confirming the position of the methoxy group.

Correlations between indole proton H4 and carbons C3, C5, and C7a, which helps to assign the aromatic signals of the indole core.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would display characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Indole and Benzyl Rings | 3100-3000 |

| C-H stretch (aliphatic) | -CH₂- and -OCH₃ | 3000-2850 |

| C=C stretch | Aromatic Rings | 1600-1450 |

| C-O stretch (aryl ether) | Ar-O-CH₃ | 1250-1200 (asymmetric) 1050-1000 (symmetric) |

| C-N stretch | Indole Ring | 1350-1250 |

| C-H out-of-plane bend | Substituted Aromatic Rings | 900-675 |

The absence of a broad N-H stretching band around 3300-3400 cm⁻¹ would confirm the substitution at the N1 position of the indole ring. mdpi.com The specific pattern in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and serves as a valuable identifier.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) can determine the molecular formula with high accuracy. beilstein-journals.org

For this compound (C₁₆H₁₅NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. Key fragmentation pathways for this compound would likely involve:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the N-CH₂ bond to form the stable benzyl cation (C₇H₇⁺) or, more commonly, the tropylium (B1234903) ion, which gives a characteristic peak at m/z 91.

Loss of the Methoxy Group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Indole Ring Fragmentation: The indole core itself can undergo characteristic fragmentation, though the benzylic cleavage is typically the most dominant pathway.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related indole derivatives allows for a robust prediction of its solid-state characteristics. nih.govnih.gov

Intermolecular Interactions: The crystal packing would be stabilized by various non-covalent interactions. Given the aromatic nature of the compound, π-π stacking interactions between the indole and/or benzyl rings of adjacent molecules are highly probable. acs.org C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, are also common packing motifs in indole structures. acs.orgresearchgate.net These interactions dictate the macroscopic properties of the crystal, such as its morphology and melting point. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the indole chromophore, which is influenced by the methoxy and benzyl substituents. The indole ring system gives rise to characteristic absorption bands corresponding to π→π* transitions.

The electronic spectrum of indole itself typically displays two main absorption bands. The first, appearing at longer wavelengths (around 260-290 nm), is referred to as the ¹Lb band and arises from a transition that is formally forbidden but made partially allowed by vibrational coupling. The second, more intense band, found at shorter wavelengths (around 210-230 nm), is the ¹La band, which corresponds to an allowed electronic transition. A third, very intense band (¹Bb) can be observed at even shorter wavelengths, typically below 200 nm.

The introduction of substituents onto the indole ring significantly modulates the energy and intensity of these transitions. A methoxy group (-OCH₃) at the 5-position acts as an auxochrome, an electron-donating group that can interact with the π-system of the indole ring through resonance. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Studies on related 5-methoxyindole (B15748) derivatives have shown that the ¹Lb and ¹La states are red-shifted compared to the parent indole molecule. researchgate.net For instance, the UV absorption spectrum of 5-hydroxyindole (B134679), which is structurally similar to 5-methoxyindole, shows a noticeable shift of the absorption bands to longer wavelengths when compared to indole. researchgate.net

The N-benzyl group at the 1-position also influences the electronic spectrum. While the benzyl group's own π→π* transitions (typically around 260 nm) may overlap with the indole's ¹Lb band, its primary effect is often steric and inductive. It can alter the planarity and electron density of the indole ring system, further modifying the absorption characteristics.

The table below presents typical UV-Vis absorption data for the parent indole and a related substituted indole to illustrate the effect of substitution on the electronic transitions.

| Compound | Solvent | λmax (nm) | Transition |

| Indole | Various | ~217 | ¹La (π→π) |

| ~266, 287 | ¹Lb (π→π) | ||

| 5-Hydroxyindole | Gas Phase | >220, ~275 | ¹La, ¹Lb (π→π*) researchgate.net |

This table is illustrative and shows data for related compounds to infer the spectroscopic properties of this compound.

The analysis of the UV-Vis spectrum of this compound and its derivatives is essential for understanding their electronic structure and predicting their behavior in photochemical reactions. The precise positions and intensities of the absorption bands provide valuable information about the interplay of the different structural components of the molecule.

Computational Chemistry and Theoretical Insights into 1 Benzyl 5 Methoxy 1h Indole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. researchgate.net By approximating the exchange-correlation energy, DFT calculations, commonly using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), can accurately predict molecular geometries. researchgate.netresearchgate.net For 1-Benzyl-5-methoxy-1H-indole, a full geometry optimization would be performed to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

Theoretical studies on similar indole (B1671886) derivatives have successfully used DFT with basis sets like 6-311++G(d,p) to achieve optimized geometrical parameters that are in good agreement with experimental values. researchgate.net Such calculations would reveal the planarity of the indole ring and the relative orientation of the benzyl (B1604629) and methoxy (B1213986) groups. The results of these calculations form the foundation for further computational analyses, including vibrational frequency calculations and the prediction of electronic properties. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table contains representative data based on calculations of similar molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 (indole) | 1.38 Å |

| Bond Length | N1-C2 (indole) | 1.37 Å |

| Bond Length | N1-C(benzyl CH2) | 1.45 Å |

| Bond Length | C5-O(methoxy) | 1.36 Å |

| Bond Angle | C2-N1-C9 (indole) | 108.5° |

| Bond Angle | N1-C(benzyl)-C(phenyl) | 112.0° |

| Dihedral Angle | C2-N1-C(benzyl)-C(phenyl) | ~90° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, making it particularly useful for predicting UV-Vis absorption spectra. rsc.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the experimental spectrum. researchgate.netacs.org

For this compound, TD-DFT calculations performed on the DFT-optimized geometry would identify the key electronic transitions, such as π→π* transitions within the aromatic indole and benzyl rings. rsc.orgnih.gov The predicted spectrum provides insight into how the chromophoric system is influenced by the benzyl and methoxy substituents. Studies on related nitrogen heterocycles have shown a good correlation between TD-DFT predictions and experimental UV-Vis data. acs.orgnih.gov

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations Note: This table contains representative data based on calculations of similar molecules.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.35 | HOMO -> LUMO | π→π* |

| 275 | 0.21 | HOMO-1 -> LUMO | π→π* |

| 240 | 0.15 | HOMO -> LUMO+1 | π→π* |

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. mdpi.comwikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netwikipedia.orgpitt.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the entire aromatic system.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. wikipedia.orgpitt.edu The MEP surface is color-coded to represent different electrostatic potential values. In the MEP map of this compound, negative potential regions (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. researchgate.netpitt.edu Positive potential regions (blue) are generally found around hydrogen atoms, marking them as sites for potential nucleophilic attack. researchgate.net

Table 3: FMO Energies and Related Chemical Reactivity Descriptors Note: This table contains representative data based on calculations of similar molecules.

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.50 | Electron-donating ability |

| E(LUMO) | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.25 | Chemical reactivity/stability |

| Chemical Hardness (η) | 2.125 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.21 | Propensity to accept electrons |

Natural Bonding Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonds. researchgate.netacs.org This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgarxiv.org The energetic significance of these interactions is estimated using second-order perturbation theory. arxiv.org

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis Note: This table contains representative data based on calculations of similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π*(C2-C3) | 18.5 | Lone pair delocalization |

| LP (2) O1 | π*(C4-C5) | 15.2 | Lone pair delocalization |

| π (C4-C5) | π*(C6-C7) | 22.1 | π-π* conjugation |

| σ (C-H)benzyl | σ*(N1-C2) | 2.8 | Hyperconjugation |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. pitt.edu The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to characterize the nature of the chemical bond.

In this compound, QTAIM analysis would be used to characterize all the covalent bonds within the molecule (e.g., C-C, C-N, C-O, C-H). For covalent bonds, one typically finds a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a shared-shell interaction where electron density is concentrated between the nuclei. QTAIM can also identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds, which are defined by the presence of a bond path and a BCP with low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicative of a closed-shell interaction. pitt.edu

Table 5: QTAIM Topological Parameters for Selected Bonds Note: This table contains representative data based on calculations of similar molecules.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| N1-C2 (indole) | 0.310 | -0.95 | -0.42 | Covalent |

| C2=C3 (indole) | 0.345 | -1.10 | -0.55 | Covalent (double bond character) |

| C5-O (methoxy) | 0.280 | -0.88 | -0.35 | Polar Covalent |

| C-H···N (intramolecular) | 0.015 | +0.05 | +0.002 | Weak H-bond (closed-shell) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method involves sampling a large number of conformations and orientations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding affinity. Docking studies are instrumental in understanding ligand-target interactions at a molecular level and are widely used in drug discovery.

Derivatives of 1-benzyl-indole and 5-methoxy-indole have been studied as inhibitors for various enzymes. Molecular docking simulations for this compound could be performed against targets like tyrosinase, 15-lipoxygenase (ALOX15), or various kinases to predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds with specific amino acid residues, π-π stacking between the indole ring and aromatic residues, and hydrophobic interactions, which are crucial for stabilizing the ligand-protein complex.

Table 6: Representative Molecular Docking Results Note: This table contains representative data based on simulations of similar molecules.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Tyrosinase | -7.8 | His263, Val283, Phe264 | H-bond, Hydrophobic, π-π stacking |

| ALOX15 | -8.5 | Ile553, Leu597, Phe177 | Hydrophobic, π-alkyl |

| CDK-5 | -8.2 | Cys83, Lys33, Ile10 | H-bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations are often performed on the complex predicted by molecular docking to assess its stability and to explore the conformational landscape of the binding site. These simulations solve Newton's equations of motion for the system, providing a trajectory that reveals how the interactions and conformations evolve.

For a complex of this compound with a target protein, an MD simulation would validate the stability of the docked pose. Analysis of the simulation trajectory can reveal the flexibility of the ligand in the binding pocket, the persistence of key hydrogen bonds, and the role of water molecules in mediating interactions. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to confirm that the system reaches equilibrium and that the ligand remains stably bound.

Table 7: Key Metrics from a Representative MD Simulation Note: This table contains representative data based on simulations of similar molecules.

| Simulation Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 Å | The ligand remains in a stable conformation within the binding site. |

| Protein Backbone RMSD | 2.0 Å | The overall protein structure is stable throughout the simulation. |

| Ligand-Protein H-Bonds | 2-3 bonds | Key hydrogen bonds identified in docking are maintained. |

| Radius of Gyration (Rg) | 22.5 Å | The protein maintains its compact structure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. industrialchemistryconsulting.comtaylorfrancis.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the physicochemical properties that govern their therapeutic effects. industrialchemistryconsulting.commdpi.com For indole derivatives, including structures related to this compound, QSAR studies provide critical insights into the structural features that influence their pharmacological profiles.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. taylorfrancis.com The process involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors for each compound, developing a mathematical model that links these descriptors to the activity, and validating the model's predictive power. mdpi.com

In the context of indole derivatives, QSAR models have been developed to predict a wide range of biological activities, including inhibitory actions on enzymes like human isoprenylcysteine carboxyl methyltransferase (ICMT) and SARS CoV 3CLpro, as well as activity against various cancer cell lines. nih.govnih.govnih.gov

Research Findings from QSAR Studies on Indole Derivatives

Several QSAR studies on classes of compounds that include the this compound scaffold have highlighted the importance of specific structural features and molecular descriptors.

A study on indoloacetamides as ICMT inhibitors developed a robust QSAR model using Comparative Molecular Field Analysis (CoMFA). nih.gov The dataset included approximately 70 analogues with substitutions at the indole nitrogen and a phenyl ring attached to the indole. nih.gov The resulting model demonstrated that the biological activity is significantly influenced by the characteristics of the substituent on the indole nitrogen. nih.gov Specifically, a lipophilic and sterically larger group on the nitrogen, such as the benzyl group, was found to be favorable for good activity. nih.gov Conversely, the model indicated that the substituted phenyl ring attached elsewhere on the indole should have limited dimensions and lipophilicity. nih.gov

Another 3D-QSAR study focusing on indole derivatives targeting the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptor also developed CoMFA and CoMSIA models. mdpi.com The analysis of the CoMFA steric and electrostatic contour maps revealed that electron-rich atoms at position 5 of the indole ring, such as the oxygen in a methoxy group, are favorable for affinity. mdpi.com The model also suggested that a positive charge on the indole ring contributes favorably to the activity. mdpi.com

Further research on thiosemicarbazone-indole derivatives against prostate cancer cells constructed a QSAR model to predict antiproliferative activity. nih.gov Such models rely on identifying molecular descriptors that significantly influence the compound's activity to predict the efficacy of similar structures. nih.gov Similarly, QSAR models have been successfully created for indole-based compounds to predict their inhibitory activity against the SARS CoV 3CLpro protease. nih.gov

Descriptor Analysis and Model Validation

The reliability of a QSAR model is heavily dependent on the molecular descriptors used and the statistical validation of the model. Descriptors are numerical values that represent different aspects of a molecule's structure and properties, such as steric, electronic, and lipophilic characteristics. industrialchemistryconsulting.com

For the CoMFA model of indoloacetamide ICMT inhibitors, the steric and electrostatic fields were the primary descriptors. nih.gov The model's statistical validation yielded strong predictive power, as indicated by the values in the table below. nih.gov

| QSAR Model Parameter | Value | Description |

| q² (Cross-validated) | 0.646 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated) | 0.868 | Represents the goodness of fit of the model to the training data. |

| Principal Components | 7 | The number of latent variables used to build the PLS model. |

| Standard Error of Estimate | 0.209 | Measures the precision of the predictions. |

| Steric Field Contribution | 68% | Indicates a greater influence of molecular shape and size on activity. |

| Electrostatic Field Contribution | 32% | Represents the influence of the electronic charge distribution on activity. |

Table based on data from a CoMFA study on indoloacetamides. nih.gov

Similarly, 3D-QSAR studies on other indole series targeting neurological receptors also showed robust statistical validation. mdpi.com

| Model Type | q² | r² (ncv) |

| CoMFA | 0.625 | 0.967 |

| CoMSIA | 0.523 | 0.959 |

Statistical validation for 3D-QSAR models of indole derivatives targeting SERT/D2/MAO-A. mdpi.com

Quantum chemical descriptors, calculated using methods like Density Functional Theory (DFT), are also employed in QSAR studies of indole-related compounds. These descriptors provide detailed electronic information about the molecule. Examples of such descriptors that have been found to influence the activity of various heterocyclic compounds include:

HOMO-LUMO energy gap (Δε): Relates to the chemical reactivity and stability of the molecule.

Molecular Dipole Moment (d): Influences how the molecule interacts with polar receptors.

Electrophilicity Index (Ω): Measures the ability of a molecule to accept electrons.

Anisotropy of the Polarizability (β²): Describes the non-uniformity of the electron cloud distribution.

These computational and theoretical insights derived from QSAR modeling and descriptor analysis are invaluable for guiding the rational design of new, more potent analogues of this compound for various therapeutic targets. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies of 1 Benzyl 5 Methoxy 1h Indole and Its Analogues in Vitro & Mechanistic Focus

Enzyme Inhibition Profiles and Mechanistic Elucidation

The indole (B1671886) nucleus, particularly the 1-benzyl-5-methoxy-1H-indole scaffold, serves as a foundational framework for developing molecules with diverse biological activities. The following sections detail the enzymatic inhibition profiles of this compound and its analogues, focusing on in vitro and mechanistic studies.

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of drugs. nih.govutmb.edu Inhibition of these enzymes, particularly CYP3A4 which metabolizes a large percentage of marketed drugs, is a primary cause of drug-drug interactions. nih.govutmb.edu CYP inhibition can be reversible (competitive or non-competitive) or irreversible, also known as mechanism-based inhibition. nih.gov Mechanism-based inhibition occurs when a substrate is converted by a CYP isoform into a reactive metabolite that binds to and inactivates the enzyme. nih.gov While thousands of inhibitors for various CYP families have been identified, including planar polycyclic molecules like flavonoids and stilbenoids for the CYP1 family, specific data on the modulatory effects of this compound on CYP isoforms such as CYP3A4 are not extensively detailed in the reviewed literature. mdpi.com The development of selective CYP3A4 inhibitors is a significant challenge due to the high homology with other isoforms like CYP3A5. nih.gov

Tyrosinase is a key metalloenzyme containing copper ions in its active site that regulates the production of melanin (B1238610). nih.govsaudijournals.com Its inhibition is a target for agents used in cosmetics and medicine to address hyperpigmentation. nih.gov Indole-based structures have been investigated as a framework for novel tyrosinase inhibitors. nih.gov

A series of 1-benzyl-indole hybrid thiosemicarbazones demonstrated moderate to very good inhibitory activity against mushroom tyrosinase, with IC₅₀ values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.gov Structure-activity relationship (SAR) analysis revealed that the thiosemicarbazide (B42300) scaffold is a critical component for activity, likely due to its ability to chelate the copper ions in the enzyme's active site. nih.gov Substitutions on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety significantly influenced the inhibitory potential. nih.gov Specifically, derivatives with a 4-substitution (para position) on these rings showed enhanced inhibitory activity. nih.gov For instance, a compound with a methoxy (B1213986) group at the para position (compound 5a, IC₅₀ = 24.16 ± 0.38 μM) was more active than its meta-substituted analogue (compound 5l, IC₅₀ = 31.64 ± 1.26 μM). nih.gov

Further studies on other benzylidene-based inhibitors have shown that hydrophobic benzyl groups contribute to higher potency through important interactions within the enzyme. butantan.gov.br The position of substituents on the benzylidene ring is crucial; for example, the addition of a 2-hydroxy substituent to a compound already bearing a 4-hydroxy group can significantly increase tyrosinase inhibitory activity. nih.govresearchgate.net

| Compound Analogue | Substitution Pattern | IC₅₀ (μM) against Mushroom Tyrosinase | Reference |

|---|---|---|---|

| Indole-thiosemicarbazone 5k | Specifics not detailed in snippet | 12.40 ± 0.26 | nih.gov |

| Indole-thiosemicarbazone 5q | Specifics not detailed in snippet | 15.26 ± 0.30 | nih.gov |

| Indole-thiosemicarbazone 5f | Specifics not detailed in snippet | 15.28 ± 0.37 | nih.gov |

| Indole-thiosemicarbazone 5a | Methoxy at para-position | 24.16 ± 0.38 | nih.gov |

| Indole-thiosemicarbazone 5n | Methyl at para-position | 26.11 ± 0.47 | nih.gov |

| Indole-thiosemicarbazone 5l | Methoxy at meta-position | 31.64 ± 1.26 | nih.gov |

| Kojic Acid (Standard) | N/A | 18.30 ± 0.41 | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.org Originally identified for its role in innate immunity against microbes, IDO1 is now recognized as a significant immunoregulatory enzyme. nih.govfrontiersin.org It is involved in maintaining maternal tolerance to the fetal allograft during pregnancy and plays a role in autoimmune diseases, chronic inflammation, and tumor immunity. nih.govnih.gov IDO1 is typically an inducible enzyme, with interferon-γ (IFN-γ) being its most important inducer. nih.gov While IDO1's role in various pathological and physiological states is under intense investigation, specific studies detailing the direct modulatory effects of this compound or its close analogues on IDO1 activity were not found in the provided search results.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. mdpi.com There are at least two isoforms: COX-1, a constitutive "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa, and COX-2, which is primarily induced at sites of inflammation. mdpi.comnih.gov The development of selective COX-2 inhibitors was aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways represent another strategy to develop safer anti-inflammatory agents. nih.gov Although various structural families of COX inhibitors have been explored, specific data regarding the COX inhibition profile of this compound and its analogues are not available in the reviewed literature.

Receptor Binding Affinities and Modulatory Effects

Analogues of this compound, specifically N-benzylated-5-methoxytryptamines, have been extensively studied for their interactions with serotonin (B10506) (5-HT) receptors. These compounds generally exhibit the highest affinity for the 5-HT₂ family of receptors. ljmu.ac.uknih.govunc.edu

Structure-Activity Relationship (SAR) at 5-HT₂ Receptors: The substitution pattern on the N-benzyl group plays a critical role in determining the binding affinity and functional activity at 5-HT₂ receptors. nih.govnih.gov

Position of Substituent: Substitution at the para position of the benzyl ring generally leads to a reduction in binding affinity. ljmu.ac.uknih.govunc.edunih.gov In contrast, substitutions at the ortho or meta positions tend to enhance affinity. ljmu.ac.uknih.govunc.edunih.gov

Nature of Substituent: The introduction of a large, lipophilic group on the benzyl moiety generally improves binding affinity. ljmu.ac.uknih.govunc.edu However, this increase in affinity does not always correlate with an increase in functional activity; in many cases, the opposite trend is observed. ljmu.ac.uknih.govunc.edunih.gov

Specific Analogues: N-(2-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine (an analogue of the title compound) was found to be a potent partial agonist at the human 5-HT₂A receptor, with an EC₅₀ of 1.9 nM and 85% efficacy. nih.gov The 3-iodobenzyl analogue displayed subnanomolar affinity at the 5-HT₂A receptor. nih.gov

Affinity and Function: A broad screening of N-benzylated-5-methoxytryptamine analogues showed that most compounds possess low nanomolar or subnanomolar affinity for the human 5-HT₂A receptor. nih.gov The rank order of affinity at the 5-HT₂C receptor generally mirrored that at the 5-HT₂A receptor, although affinities were typically somewhat lower. nih.gov Functional activity, measured by intracellular Ca²⁺ mobilization, revealed that while several tryptamine (B22526) congeners were functionally potent (EC₅₀ values from 7.6 to 63 nM), they often acted as partial agonists. ljmu.ac.uknih.govunc.edu There was no general correlation found between binding affinity and functional potency. ljmu.ac.uknih.govunc.edu

Studies have also indicated that N-benzyl substitution can enhance selectivity for 5-HT₂A versus 5-HT₂C and 5-HT₁A receptors. researchgate.net The N-benzyl moiety is thought to engage in a π-π interaction with the Phe339 residue in the human 5-HT₂A receptor, contributing to the high potency of this class of compounds. nih.govresearchgate.net

Regarding other 5-HT receptors, some indole derivatives have shown high nanomolar affinity for 5-HT₁A, 5-HT₁B/₁D, 5-HT₆, and 5-HT₇ subtypes. researchgate.net The 5-HT₇ receptor, which is coupled to the stimulation of adenylyl cyclase, is another important target within the central nervous system. nih.gov

| Compound Analogue | Receptor Subtype (Human) | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Reference |

|---|---|---|---|---|

| N-(2-Methoxybenzyl)-5-methoxytryptamine | 5-HT₂A | - | 1.9 | nih.gov |

| N-(3-Iodobenzyl)-5-methoxytryptamine | 5-HT₂A | <1 | - | nih.gov |

| Generic Tryptamine Congeners | 5-HT₂A | - | 7.6 - 63 | ljmu.ac.uknih.gov |

Dopamine (B1211576) D2 Receptor Binding

The indole nucleus is a recognized scaffold in the design of ligands for dopamine receptors. Structure-activity relationship (SAR) studies on various indole analogues have provided insights into the structural requirements for binding to the Dopamine D2 receptor. While specific binding affinity data for this compound is not extensively documented in publicly available research, the affinities of related compounds can be rationalized through proposed dopamine D2 receptor-interaction models nih.gov.

For instance, studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives, which incorporate an indole moiety, have shown that substitutions on the indole ring and the nature of the N-substituent are critical for D2 receptor affinity and selectivity nih.gov. In one study, replacing a piperidine (B6355638) ring with a tropane (B1204802) ring in an indole-based ligand reversed the selectivity from D2-preferring to D3-preferring nih.gov. Specifically, the addition of a 5-methoxyindol-3-ylmethyl group to a particular tropine (B42219) framework did not confer the selective D2 receptor binding that was observed in a corresponding piperidinol series, highlighting the subtle interplay between different parts of the molecule in receptor recognition nih.gov.

Epidermal Growth Factor Receptor (EGFR) Targeting

The indole scaffold is a key pharmacophore in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy researchgate.net. Numerous indole derivatives have been synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase (TK), a critical enzyme in cell proliferation and survival signaling pathways tandfonline.comnih.gov.

Cellular Mechanisms in Disease Models (In Vitro Investigations)

Apoptosis Induction in Cancer Cell Lines

Indole derivatives are well-known for their anti-cancer properties, including the ability to induce programmed cell death, or apoptosis, in tumor cells nih.govnih.govnih.govmdpi.com. Studies on various human cancer cell lines have demonstrated that these compounds can trigger apoptosis through multiple mechanistic pathways nih.govmdpi.com.

A structurally related compound, 5-acetamido-1-(methoxybenzyl) isatin (B1672199), was found to inhibit the proliferation of several tumor cell lines, particularly the human leukemia cell line K562. This compound induced apoptosis in K562 cells through the mitochondrial pathway nih.gov. Flow cytometry analysis confirmed that it caused an increase in phosphatidylserine (B164497) externalization, a key early indicator of apoptosis nih.gov. After 48 hours of treatment with 1 μM of the compound, the total apoptosis rate in K562 cells reached 51.1% nih.gov.

Other indole derivatives have also been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, some indole alkaloids upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death mdpi.commdpi.com. Additionally, the activation of caspases, which are the executive enzymes of apoptosis, is a common mechanism. Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were shown to be potent caspase-3 activators in pancreatic cancer cells tandfonline.comnih.gov.

| Treatment | Concentration | Duration | Apoptosis Rate (%) | Mechanism | Reference |

|---|---|---|---|---|---|

| 5-acetamido-1-(methoxybenzyl) isatin | 1 µM | 48 h | 51.1 | Mitochondrial Pathway | nih.gov |

Cell Cycle Progression Modulation

In addition to inducing apoptosis, indole derivatives can exert their anti-cancer effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation nih.govnih.gov.

The compound 5-acetamido-1-(methoxybenzyl) isatin was shown to induce cell cycle arrest in the G2/M phase in K562 leukemia cells nih.gov. This was associated with the downregulation of key cell cycle proteins Cyclin B and CDC25C, and the upregulation of the phosphorylated (inactive) forms of CDC25C and CDK1 nih.gov. Similarly, the natural indole alkaloid Evodiamine has been reported to arrest liver cancer cells at the G2/M phase nih.gov. Another well-studied indole derivative, Indole-3-carbinol, induces a G1 phase arrest in pre-B acute lymphoblastic leukemia cells by upregulating p53 and p21 and downregulating c-Myc researchgate.net. This demonstrates that the indole scaffold can be modified to target different phases of the cell cycle.

Multidrug Resistance (MDR) Reversal (e.g., ABCG2-mediated)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (also known as breast cancer resistance protein, BCRP) nih.gov. These transporters function as efflux pumps, reducing the intracellular concentration of anticancer drugs. Indole derivatives have emerged as promising agents to reverse this resistance nih.govmdpi.com.

Research on benzoyl indoles, which are structurally related to this compound, has identified them as effective reversal agents for ABCG2-mediated MDR nih.govnih.gov. These compounds were shown to increase the intracellular accumulation of the chemotherapy drug mitoxantrone (B413) in ABCG2-overexpressing cells and stimulate the ATPase activity of the ABCG2 transporter, suggesting they act as competitive substrates nih.govnih.gov. Docking studies indicated that the indole moiety forms crucial hydrogen bonds with the ABCG2 protein nih.gov.

Furthermore, a series of indeno[1,2-b]indole (B1252910) derivatives were found to be potent and selective inhibitors of ABCG2 nih.govresearchgate.net. These compounds were more effective than their parent structures and showed low cytotoxicity. Interestingly, some of these derivatives strongly stimulated the basal ATPase activity of ABCG2, suggesting a distinct binding and inhibitory mechanism nih.gov.

Antimicrobial Efficacy and Mechanisms of Action (In Vitro)

The indole ring is a common structural motif in compounds with antimicrobial properties eurekaselect.comnih.govnih.gov. Various derivatives of indole have been synthesized and tested against a range of pathogenic bacteria and fungi acs.org.

A study on new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives showed that some compounds were highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus researchgate.net. Another study screened 46 different indole derivatives for activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical priority pathogen nih.gov. This screening identified several indole agents with potent antimicrobial and antibiofilm activity. At sub-inhibitory concentrations, these compounds could both prevent the formation of biofilms and eradicate mature biofilms nih.gov. Mechanistically, one of the active compounds, 7-hydroxyindole, was found to reduce the expression of genes involved in quorum sensing, a key process for biofilm formation nih.gov.

However, not all indole derivatives display broad-spectrum activity. A study on the synthesized compound N-benzyl-1H-indole-3-carboxamide, which is closely related to the subject of this article, found that it was inactive against the tested strains of E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa, C. albicans, and A. niger at a concentration of 3 mg/mL rsisinternational.org. This highlights the high degree of structural specificity required for antimicrobial activity.

Antibacterial Activities (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

Derivatives of the indole scaffold have demonstrated notable antibacterial properties. While specific data for this compound is not extensively detailed in the provided search results, the activity of related N-benzyl indole structures against various bacterial strains, including the highly resistant Methicillin-resistant Staphylococcus aureus (MRSA), has been a subject of investigation. nih.gov

For instance, studies on N-benzyl tricyclic indolines, which share the core N-benzyl indole feature, have identified compounds with potent activity against MRSA. nih.gov The general class of indole derivatives has shown promise against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. researchgate.netresearchgate.netnih.gov For example, certain 2-chloro-3-(1-substituted indol-3-yl)quinoxalines and their derivatives were found to be highly active against S. aureus and B. cereus. researchgate.net The antibacterial efficacy often depends on the specific substitutions on the indole ring and the N-benzyl moiety.

Table 1: Antibacterial Activity of Selected Indole Analogues

| Compound Class | Target Bacteria | Observed Activity |

|---|---|---|

| N-Benzyl Tricyclic Indolines | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial action. nih.gov |

| 2-Substituted Quinoxaline Indole Derivatives | S. aureus, B. cereus | High activity compared to reference drugs. researchgate.net |

Antifungal Activities (e.g., against Candida albicans, Aspergillus niger, Penicillium notatum)

The antifungal potential of indole derivatives has also been explored. Analogues incorporating the 1-benzyl indole structure have been synthesized and evaluated for their efficacy against pathogenic fungi. Studies have shown that certain 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were the most active compounds against Candida albicans when compared to the reference drug nystatin. researchgate.net

The broader family of indole-containing compounds has been tested against a range of fungi, including Aspergillus niger and Candida albicans, demonstrating that the indole scaffold is a viable starting point for the development of new antifungal agents. chemistryjournal.netnih.govnih.gov The specific structural modifications play a crucial role in determining the spectrum and potency of the antifungal activity.

Table 2: Antifungal Activity of Selected Indole Analogues

| Compound Class | Target Fungi | Observed Activity |

|---|---|---|

| 2-Chloro-3-(1-benzyl indol-3-yl)quinoxalines | Candida albicans | Most active compared to nystatin. researchgate.net |

| 1,2,3-Triazole Indole Analogues | Candida albicans, Aspergillus niger | Potent antifungal activity. chemistryjournal.net |

Antiviral Properties

The indole scaffold is a "privileged scaffold" in drug discovery and has been integral to the development of antiviral medications. frontiersin.org Specifically, N-benzyl indole derivatives have recently been identified as promising agents against SARS-CoV-2. nih.govnih.gov These compounds have been shown to inhibit the SARS-CoV-2 nsp13 helicase, an enzyme crucial for viral replication, with some derivatives demonstrating IC50 values under 30 μM. nih.govnih.gov Docking studies suggest these molecules bind to an allosteric site on the enzyme. nih.govnih.gov This line of research highlights the potential of the 1-benzyl indole framework in the design of novel antiviral therapeutics.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of indole derivatives is intricately linked to their molecular structure. The substituents on the indole ring system—specifically at the N1, C2, C3, and C5 positions—dramatically influence the compound's potency and selectivity.

Impact of N1-Benzyl Substitution and its Derivatives

The substitution at the N1 position of the indole ring is a critical determinant of biological activity. The introduction of a benzyl group at this position has been shown to enhance the biological profile of indole compounds in various studies. rsc.org For instance, in the context of anti-SARS-CoV-2 agents, newly designed N-benzyl indole derivatives were found to be active against key enzymatic activities of the virus, whereas corresponding N-alkyl derivatives showed less promising results. nih.govnih.gov

Furthermore, modifications to the benzyl ring itself can fine-tune the activity. In studies of indole-based HIV-1 fusion inhibitors, various substitutions on the benzyl ring were explored, demonstrating that the nature and position of these substituents significantly impact potency. nih.gov For example, in a series of tyrosinase inhibitors, a 4-methyl benzyl substitution resulted in the highest potency, while unsubstituted or chloro-substituted benzyl groups showed lower activity, suggesting that both electronic and steric factors of the benzyl ring are important. rsc.org

Influence of Substitutions at C2 and C3 of the Indole Ring

The C2 and C3 positions of the indole ring are highly significant for its chemical reactivity and biological function. youtube.com The C3 position is typically the most reactive site for electrophilic substitution. youtube.com Consequently, many biologically active indole derivatives bear substituents at this position.

Structure-activity relationship studies often focus on modifications at C2 and C3. C2, C3-disubstituted indoles are frequently found in bioactive natural products and medicinal compounds. researchgate.net The nature of the substituent at C3 can be pivotal; for example, the synthesis of various heterocyclic systems attached to the C3 position of a 1-benzyl indole core has yielded compounds with significant antimicrobial activity. researchgate.net The functionalization at the C2 position, often achieved when C3 is already substituted, can also lead to potent biological activity. Selective oxidation or amination at the C2 position of C2,C3-dialkyl-substituted indoles demonstrates that subtle changes at these positions can direct reaction pathways and, by extension, biological outcomes. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For this compound and its analogues, conformational analysis provides essential insights into the structure-activity relationship (SAR), explaining how subtle changes in shape can lead to significant differences in biological effects. The flexibility of the bond linking the benzyl group to the indole nitrogen allows the molecule to adopt various spatial orientations, influencing its ability to fit into and interact with receptor binding sites.

Computational modeling, molecular mechanics calculations, and spectroscopic methods like NMR are employed to study the conformational preferences of these molecules. nih.gov These studies often focus on key dihedral angles, such as the one defined by the planes of the indole ring and the benzyl ring. Energy minimization calculations can identify low-energy, stable conformations, which are presumed to be the biologically active forms. For instance, calculations on similar benzyl-containing heterocyclic compounds have shown that different spatial arrangements (syn vs. anti conformations) can have vastly different energy levels, with the lowest-energy conformation not always being the one observed in a crystal structure. nih.gov This highlights the dynamic nature of these molecules in solution and the importance of understanding their conformational landscape.

The biological activity of this compound analogues is strongly correlated with their conformation, which dictates the orientation of key pharmacophoric features. The indole moiety often penetrates deep into hydrophobic pockets of receptors, while the N-benzyl group can engage in additional interactions that enhance affinity and efficacy. nih.gov The substitution pattern on the benzyl ring is a key factor influencing the preferred conformation and, consequently, the biological activity.